molecular formula C15H20ClN3O3 B2714557 4-((4-Chlorophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid CAS No. 540763-72-2

4-((4-Chlorophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid

Cat. No.: B2714557
CAS No.: 540763-72-2
M. Wt: 325.79
InChI Key: FHEIPGCCTAPLBC-UHFFFAOYSA-N
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Description

4-((4-Chlorophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is a small molecule compound with the CAS Number 540763-74-4 and a molecular weight of 325.79 . It is defined by the molecular formula C 15 H 20 ClN 3 O 3 and can be represented by the SMILES notation O=C(O)C(N1CCN(C)CC1)CC(NC2=CC=CC=C2Cl)=O . The compound features a piperazine substructure, a motif commonly found in compounds with biological activity. Piperazine-based molecules are frequently investigated in medicinal chemistry and are known to act as kinase inhibitors . For instance, related structures with the 4-methylpiperazin-1-yl group have been explored in scientific research for their potential to inhibit kinases like ACK1 (TNK2), which is a target in oncology research for hormone-refractory cancers . The presence of the (chlorophenyl)amino group further suggests potential for interaction with various enzymatic targets. Researchers may find this compound valuable as a building block or intermediate for further chemical synthesis, or as a reference standard in biological screening assays to explore new therapeutic avenues. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(4-chloroanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O3/c1-18-6-8-19(9-7-18)13(15(21)22)10-14(20)17-12-4-2-11(16)3-5-12/h2-5,13H,6-10H2,1H3,(H,17,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEIPGCCTAPLBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CC(=O)NC2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of aniline to form 4-chloroaniline.

    Coupling with Piperazine: The 4-chloroaniline is then reacted with 4-methylpiperazine under appropriate conditions to form the intermediate 4-((4-chlorophenyl)amino)-4-methylpiperazine.

    Introduction of the Butanoic Acid Moiety: The final step involves the reaction of the intermediate with a suitable butanoic acid derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((4-Chlorophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its functional groups.

    Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-((4-Chlorophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((4-Chlorophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

4-(4-Chlorophenyl)-2-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxobutanoic Acid (CAS 139084-71-2)

  • Molecular Formula : C₂₀H₂₀Cl₂N₂O₃ (Molar mass: 407.29 g/mol ) .
  • Key Differences :
    • The piperazine ring is substituted with a 3-chlorophenyl group instead of a methyl group.
    • Higher molecular weight and lipophilicity (ClogP ~3.2 vs. ~2.5 for the target compound).
  • Implications: Enhanced receptor binding affinity due to aromatic π-π interactions but reduced solubility. Potential for increased off-target effects due to bulkier substituents.

4-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic Acid (CAS 438616-45-6)

  • Molecular Formula : C₁₄H₁₇ClN₂O₃ (Molar mass: 296.75 g/mol ) .
  • Key Differences: Shorter carbon chain and absence of the 4-chlorophenylamino group. Simplified structure with a single 3-chlorophenylpiperazine substituent.
  • Implications :
    • Improved metabolic stability due to fewer rotatable bonds.
    • Reduced steric hindrance may enhance membrane permeability.

4-((5-(4-Chlorophenyl)thiazol-2-yl)amino)-4-oxobutanoic Acid (Compound 4b)

  • Molecular Formula : C₁₃H₁₀ClN₂O₃S (Molar mass: 309.3 g/mol ) .
  • Key Differences :
    • Replaces the piperazine ring with a thiazole heterocycle .
    • Incorporates a 4-chlorophenyl group directly on the thiazole.
  • Lower solubility (ClogP ~2.8) compared to the target compound.

4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic Acid (CAS 288851-44-5)

  • Molecular Formula : C₁₃H₂₂N₂O₅ (Molar mass: 286.32 g/mol ) .
  • Key Differences: Piperazine is protected by a Boc (tert-butoxycarbonyl) group. Lacks the 4-chlorophenylamino substituent.
  • Implications :
    • Boc group improves synthetic stability but requires deprotection for bioactivity.
    • Lower molecular weight may enhance solubility.

Structural and Pharmacological Analysis

Structural Variations and Pharmacokinetics

Compound ClogP Molecular Weight Hydrogen Bond Acceptors Rotatable Bonds
Target Compound 2.5 310.78 5 6
3-Chlorophenylpiperazine 3.2 407.29 5 7
Thiazole Derivative 2.8 309.3 4 5
Boc-Protected Derivative 1.9 286.32 5 6
  • Solubility : The Boc-protected derivative (ClogP 1.9) has higher aqueous solubility, favoring oral bioavailability.

Biological Activity

4-((4-Chlorophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is a compound with significant potential in pharmacological applications. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H21ClN4O
  • Molecular Weight : 344.84 g/mol
  • CAS Number : 65514-77-4

The compound features a chlorophenyl group and a piperazine moiety, which are crucial for its biological interactions.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing its potential as an antimicrobial agent and an inhibitor of certain enzymes.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to 4-((4-Chlorophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid exhibit notable antimicrobial properties. For instance:

  • Mechanism of Action : The antimicrobial action is attributed to the disruption of bacterial cell membranes and inhibition of efflux pumps, which enhances the efficacy against resistant strains .
CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus50 µg/mL
Compound BEscherichia coli100 µg/mL

Anticancer Activity

The compound has shown promising results in inhibiting cancer cell proliferation. A study on structurally related compounds demonstrated:

  • Cell Line Tested : HeLa cells (cervical cancer)
  • IC50 Values : Ranged from 0.69 to 11 µM, indicating potent antiproliferative activity compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 µM) .

Enzyme Inhibition

Certain derivatives have been characterized as histone deacetylase inhibitors (HDACIs), which play a role in cancer therapy by modifying gene expression. The structure-activity relationship (SAR) studies suggest that modifications in the piperazine ring enhance HDAC inhibition .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    • Researchers synthesized a series of related compounds and tested their antimicrobial activities against various pathogens. The results indicated that compounds with a similar structure exhibited significant activity against Gram-positive and Gram-negative bacteria, with some derivatives showing MIC values comparable to established antibiotics .
  • Anticancer Studies :
    • A comprehensive analysis was conducted on the antiproliferative effects of the compound against different cancer cell lines. The results demonstrated that specific modifications to the piperazine moiety led to enhanced potency against tumor cells, suggesting a pathway for developing new anticancer drugs .
  • HDAC Inhibition :
    • A focused study on HDAC inhibitors revealed that derivatives of this compound could effectively inhibit HDAC activity, thereby inducing apoptosis in cancer cells. This mechanism presents a dual role in both anticancer and antimicrobial strategies .

Q & A

Q. What experimental controls are critical when replicating studies on the compound’s enzyme inhibition potency?

  • Methodological Answer : Include (1) a reference inhibitor (e.g., staurosporine for kinases), (2) vehicle controls (DMSO <0.1%), and (3) enzyme activity controls (no compound). Use a radiometric assay (e.g., 32^{32}P-ATP) for kinase studies to minimize interference from fluorescent compounds .

Methodological Resources

  • Synthetic Protocols : Substitution reactions (PubChem data) ; HPLC purification .
  • Computational Tools : AutoDock Vina ; Gaussian for DFT .
  • Biological Assays : Microsomal stability ; ROS measurement .

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